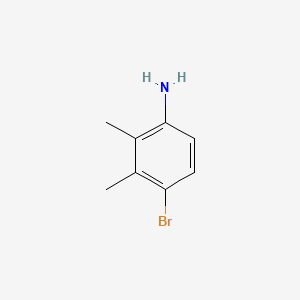

4-Bromo-2,3-dimethylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2,3-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBPAGXZBSWOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634091 | |

| Record name | 4-Bromo-2,3-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22364-25-6 | |

| Record name | 4-Bromo-2,3-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22364-25-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-bromo-2,3-dimethylaniline, a key intermediate in the development of various pharmaceutical and organic electronic materials. This document details established synthetic protocols, comparative analysis of brominating agents, and expected analytical characterization.

Introduction

This compound is a substituted aniline that serves as a versatile building block in organic synthesis. The introduction of a bromine atom at the 4-position of 2,3-dimethylaniline provides a reactive handle for further functionalization, such as in cross-coupling reactions, while the dimethylaniline core is a common motif in pharmacologically active molecules. This guide focuses on the direct bromination of 2,3-dimethylaniline to selectively obtain the 4-bromo isomer.

Synthetic Methodologies

The primary methods for the synthesis of this compound involve electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is crucial to achieve high regioselectivity and yield, avoiding the formation of di- or other isomeric monobrominated products. Two principal methods are detailed below: bromination with N-Bromosuccinimide (NBS) and bromination with molecular bromine (Br₂) in acetic acid.

Method 1: Bromination with N-Bromosuccinimide (NBS)

Bromination using N-bromosuccinimide in a polar aprotic solvent like dimethylformamide (DMF) is a widely reported and effective method for the selective para-bromination of anilines.[1][2]

Experimental Protocol:

-

Materials: 2,3-dimethylaniline, N-bromosuccinimide (NBS), Dimethylformamide (DMF), Ethyl acetate, Water, Saturated brine, Anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve 3 g of 2,3-dimethylaniline in 10 mL of DMF.

-

Prepare a solution of 4.4 g of N-bromosuccinimide in 5 mL of DMF.

-

Add the NBS solution dropwise to the 2,3-dimethylaniline solution with stirring.

-

Continue stirring the reaction mixture for approximately 5 hours at room temperature.

-

Upon completion of the reaction (monitored by TLC), the product is extracted with ethyl acetate.

-

The organic layer is washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (e.g., 10% ethyl acetate in petroleum ether) to yield the final product.[1]

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2,3-dimethylaniline (3 g) | [1] |

| Brominating Agent | N-Bromosuccinimide (4.4 g) | [1] |

| Solvent | Dimethylformamide (15 mL) | [1] |

| Reaction Time | ~5 hours | [1] |

| Yield | ~82% | [1] |

Method 2: Bromination with Molecular Bromine in Acetic Acid

Direct bromination using molecular bromine in a solvent such as glacial acetic acid is a classical and often high-yielding method for the bromination of activated aromatic rings like anilines.[3]

Experimental Protocol (Adapted from a similar procedure):

-

Materials: 2,3-dimethylaniline, Bromine (Br₂), Glacial acetic acid, Water, Ethanol (for recrystallization).

-

Procedure:

-

Dissolve a known amount of 2,3-dimethylaniline in glacial acetic acid in a flask.

-

Separately, dissolve an equimolar amount of bromine in glacial acetic acid.

-

Slowly add the bromine solution to the aniline solution with stirring, maintaining the temperature below 10°C using an ice bath.

-

After the addition is complete, allow the reaction to stir for a designated period until completion.

-

Pour the reaction mixture into a larger volume of water to precipitate the product.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified this compound.[4]

-

Quantitative Data (Expected):

Based on similar brominations of dimethylanilines, this method is expected to provide a high yield of the para-bromo product.

| Parameter | Value (Estimated) |

| Starting Material | 2,3-dimethylaniline |

| Brominating Agent | Bromine (Br₂) |

| Solvent | Glacial Acetic Acid |

| Yield | High (comparable to NBS method) |

Reaction Mechanisms and Logical Workflow

The synthesis of this compound from 2,3-dimethylaniline is an electrophilic aromatic substitution reaction. The workflow involves the selection of a brominating agent, the reaction itself, and subsequent purification of the product.

Caption: General workflow for the synthesis of this compound.

The reaction proceeds via the attack of the electron-rich aromatic ring of 2,3-dimethylaniline on the electrophilic bromine species generated from either NBS or Br₂. The directing effects of the amino and methyl groups favor substitution at the para position.

Caption: Simplified mechanism of electrophilic bromination.

Product Characterization

Table of Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (approx. 6.5-7.5 ppm). The two methyl groups will show as singlets in the aliphatic region (approx. 2.0-2.5 ppm). The amine protons will appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons will appear in the range of 110-150 ppm. The carbon attached to bromine will be shifted downfield. The two methyl carbons will appear at around 15-25 ppm. |

| Mass Spectrometry | The molecular ion peak (M+) and the M+2 peak will be observed in an approximate 1:1 ratio, which is characteristic of a monobrominated compound. The expected molecular weight is approximately 200.08 g/mol .[5] |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine will be observed around 3300-3500 cm⁻¹. C-H stretching of the aromatic ring and methyl groups will be seen around 2850-3100 cm⁻¹. The C-Br stretching frequency will be in the fingerprint region. |

Note: The exact chemical shifts and peak positions will depend on the solvent and the specific instrument used for analysis. The data presented here are estimations based on known spectroscopic trends for similar molecules.

Conclusion

The synthesis of this compound from 2,3-dimethylaniline can be achieved with high efficiency using N-bromosuccinimide in DMF. This method offers good regioselectivity for the desired para-isomer and a high reported yield. An alternative method using molecular bromine in acetic acid is also expected to be effective. For professionals in drug development and materials science, the reliable synthesis of this key intermediate is crucial for the advancement of their research and development pipelines. Thorough characterization of the final product using a combination of NMR, MS, and IR spectroscopy is essential to ensure its purity and structural integrity before its use in subsequent synthetic steps.

References

Physicochemical Properties of 4-Bromo-2,3-dimethylaniline: A Technical Guide

An in-depth technical guide on the core physicochemical properties of 4-Bromo-2,3-dimethylaniline, designed for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 4-bromo-2,3-xylidine, is an aromatic amine that serves as a valuable intermediate in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom and two methyl groups on the aniline core, provides a versatile platform for the development of more complex molecules. This technical guide offers a detailed overview of the core physicochemical properties of this compound, along with experimental protocols and comparative analysis with its isomers. This information is crucial for its application in pharmaceuticals, agrochemicals, and materials science.[1][2]

Chemical and Physical Properties

The properties of this compound are summarized in the tables below. These properties are fundamental for understanding its behavior in chemical reactions and biological systems.

Table 1: General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 4-Bromo-2,3-xylidine | [3][5] |

| CAS Number | 22364-25-6 | [1][3][4][5][6] |

| Molecular Formula | C₈H₁₀BrN | [1][3][5] |

| Molecular Weight | 200.08 g/mol | [1][3][4][5] |

| Purity | ≥98% | [4][5] |

| InChI Key | YOBPAGXZBSWOHP-UHFFFAOYSA-N | [1][3][4] |

| SMILES | CC1=C(C=CC(=C1C)Br)N | [3][5] |

Table 2: Physical Properties

| Property | Value | Source |

| Physical Form | Solid or liquid | [4] |

| Melting Point | Not reported | [1] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | As a primary amine, it is expected to be sparingly soluble in water and more soluble in organic solvents like ethanol, ether, and benzene.[7][8] The presence of the primary amine group allows for hydrogen bonding.[1] | |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere, or at 4°C, protected from light. | [4][5] |

Table 3: Computed Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [5] |

| LogP | 2.64814 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Rotatable Bonds | 0 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of anilines are crucial for reproducible research.

Synthesis of this compound via Bromination

A common method for the synthesis of this compound is the selective bromination of 2,3-dimethylaniline.[1]

Materials:

-

2,3-dimethylaniline

-

N-bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

Procedure:

-

In a round-bottom flask, dissolve 2,3-dimethylaniline in dry DMF.

-

Slowly add a solution of N-bromosuccinimide (1.0 equivalent) in DMF to the aniline solution at room temperature with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography or recrystallization to yield this compound.[1]

Caption: Experimental workflow for the synthesis of this compound.

Determination of Basicity

The basicity of anilines can be determined qualitatively and quantitatively.

Qualitative Method:

-

Add a drop of this compound to 10 drops of distilled water in a vial.

-

Add 2 drops of a universal indicator.

Quantitative Method (pKa Determination):

The pKa can be determined by titration.

-

Dissolve a known amount of this compound in a suitable solvent (e.g., ethanol/water mixture).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution using a pH meter as the acid is added.

-

Plot the pH versus the volume of acid added. The pKa is the pH at the half-equivalence point.

Structural and Reactivity Insights

The positions of the methyl and bromo substituents on the aniline ring significantly influence the compound's electronic properties, steric hindrance, and hydrogen bonding capabilities.

Caption: Logical relationships between isomeric structures and their properties.

-

Electronic Effects : In this compound, the 2,3-dimethyl substitution pattern creates an electron-rich ring, particularly at the 4-position, which can influence its reactivity in electrophilic substitution reactions.[1]

-

Steric Effects : The arrangement of the methyl groups in this compound is asymmetrical, which can allow for more versatile functionalization compared to the more sterically hindered 2,6-dimethyl isomer.[1]

-

Hydrogen Bonding : As a primary amine, this compound can participate in hydrogen bonding, which is a critical factor in its crystal packing and interactions with other molecules.[1] In contrast, the tertiary amine 4-Bromo-N,N-dimethylaniline lacks this ability but often exhibits higher solubility in organic solvents.[1]

Safety and Handling

Based on data for similar anilines and GHS classifications for this compound, the following hazards are noted:

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4] Some sources also indicate potential for harm if swallowed or in contact with skin.[3]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

This compound is a key chemical intermediate with a distinct set of physicochemical properties governed by its specific substitution pattern. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe use in research and development. This guide provides a foundational repository of technical information to support scientists and researchers in their work with this compound.

References

- 1. This compound | 22364-25-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C8H10BrN | CID 23436909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 22364-25-6 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 8. Aniline - Lab preparation, Properties, Reactions and Uses. [chemicalnote.com]

- 9. scribd.com [scribd.com]

4-Bromo-2,3-dimethylaniline: A Technical Overview

CAS Number: 22364-25-6

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-dimethylaniline is a substituted aromatic amine that serves as a versatile chemical intermediate in various fields of organic synthesis.[1] Its structure, featuring a bromine atom and two methyl groups on the aniline ring, provides a unique combination of steric and electronic properties that make it a valuable building block for more complex molecules. This guide provides a comprehensive overview of the available technical data for this compound, with a focus on its chemical properties, synthesis, and potential applications. While this compound is noted as an intermediate in the synthesis of polymers and organometallic compounds, and has been studied for enzyme inhibition, specific details regarding its role in drug development and biological signaling pathways are not extensively documented in publicly available literature.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. It is important to note that some of these properties are computed and may differ slightly from experimentally determined values.

| Property | Value | Source |

| CAS Number | 22364-25-6 | --INVALID-LINK-- |

| Molecular Formula | C₈H₁₀BrN | --INVALID-LINK-- |

| Molecular Weight | 200.08 g/mol | --INVALID-LINK-- |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Physical Form | Solid or liquid | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK--, --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | --INVALID-LINK-- |

| logP (Computed) | 2.64814 | --INVALID-LINK-- |

| Hydrogen Bond Donors | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 1 | --INVALID-LINK-- |

| Rotatable Bonds | 0 | --INVALID-LINK-- |

Synthesis

The primary synthetic route to this compound involves the electrophilic bromination of 2,3-dimethylaniline.

General Experimental Protocol: Bromination of 2,3-dimethylaniline

Materials:

-

2,3-dimethylaniline

-

N-Bromosuccinimide (NBS)

-

Dry Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Dichloromethane (or other suitable eluents)

Procedure:

-

Dissolve 2,3-dimethylaniline in dry DMF in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of N-Bromosuccinimide (1.0 to 1.1 equivalents) in dry DMF to the cooled solution of 2,3-dimethylaniline.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and dichloromethane or ethyl acetate).

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.

Note: The regioselectivity of the bromination can be influenced by the reaction conditions. The formation of other isomers and di-brominated byproducts is possible.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

| Technique | Data Availability | Source |

| ¹H NMR | No experimental data found. | - |

| ¹³C NMR | No experimental data found. | - |

| Mass Spectrometry (GC-MS) | Spectrum available. | --INVALID-LINK-- |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available. | --INVALID-LINK-- |

Applications in Research and Drug Development

Substituted anilines are a critical class of intermediates in the pharmaceutical industry, serving as precursors for a wide range of therapeutic agents.[2] While the broader class of bromoanilines is utilized in the synthesis of drugs targeting conditions in oncology, infectious diseases, and cardiovascular health, specific examples of the use of this compound in the synthesis of a marketed drug are not documented in available literature.[3][4]

The general utility of bromoaniline derivatives in drug synthesis often involves leveraging the bromine atom as a handle for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The amino group can be acylated, alkylated, or used as a directing group in further electrophilic aromatic substitutions.

Caption: Potential synthetic utility in drug development.

Biological Activity and Signaling Pathways

There is limited information available regarding the specific biological activity of this compound. It has been generally noted in a commercial context that the compound has been studied for its role in enzyme inhibition, though no specific enzymes or detailed mechanistic studies are provided.[1] At present, there is no publicly available data to suggest the involvement of this compound in any specific biological signaling pathways.

Safety and Handling

This compound is classified as a hazardous substance. The following table summarizes the GHS hazard statements.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with potential applications in various areas of chemical synthesis. While its general properties and a conceptual synthetic route are known, a significant gap exists in the publicly available, detailed experimental data, particularly concerning its synthesis, comprehensive spectroscopic characterization, specific applications in drug development, and biological activity. Further research and publication in these areas would be beneficial to fully elucidate the potential of this compound for the scientific and drug development communities.

References

- 1. This compound | 22364-25-6 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2,3-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Bromo-2,3-dimethylaniline (CAS No: 22364-25-6). Due to the nature of this compound primarily as a chemical intermediate, information regarding its biological signaling pathways is not available in the current scientific literature.

Molecular Structure and Properties

This compound is an aromatic amine with the chemical formula C₈H₁₀BrN.[1] Its structure consists of an aniline ring substituted with a bromine atom at the 4-position and two methyl groups at the 2- and 3-positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=C(C=CC(=C1C)Br)N | [1] |

| InChI Key | YOBPAGXZBSWOHP-UHFFFAOYSA-N | [1] |

| CAS Number | 22364-25-6 | [1] |

| Physical Form | Solid or liquid | [2] |

| Purity | ≥98% | [2] |

| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature. | [2] |

Synthesis

The primary method for the synthesis of this compound involves the bromination of 2,3-dimethylaniline.

Experimental Protocol: Bromination of 2,3-dimethylaniline

Materials:

-

2,3-dimethylaniline

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Dissolve 2,3-dimethylaniline in DMF.

-

Slowly add a solution of N-Bromosuccinimide in DMF to the reaction mixture.

-

Stir the mixture at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether.

Spectroscopic Analysis

Detailed experimental protocols for the spectroscopic analysis of this compound are not extensively reported in publicly accessible literature. The following provides a general overview of the expected spectroscopic data based on its structure and data from related compounds.

Table 2: Summary of Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, amine protons, and two distinct methyl group protons. The chemical shifts and coupling patterns would be influenced by the positions of the bromo and methyl substituents. |

| ¹³C NMR | Resonances for the eight carbon atoms in the molecule, including two distinct methyl carbons and six aromatic carbons with varying chemical shifts due to the different electronic environments. |

| FTIR | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and C-N and C-Br stretching. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 200.08 g/mol , along with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br). |

Note: For definitive structural elucidation, it is imperative to acquire and interpret the actual spectra of a synthesized and purified sample of this compound. The information provided here is predictive and for guidance purposes only.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to 4-Bromo-2,3-dimethylaniline: IUPAC Nomenclature and Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the chemical compound 4-Bromo-2,3-dimethylaniline, detailing its systematic IUPAC name and a comprehensive list of its common synonyms. This information is crucial for accurate identification and communication in research, development, and regulatory contexts.

Nomenclature and Identification

The unambiguous identification of chemical compounds is fundamental to scientific research. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds, ensuring that each distinct compound has a unique name.

The IUPAC name for the compound with the CAS number 22364-25-6 is This compound [1]. This name is derived by identifying the parent structure as aniline, which is a benzene ring substituted with an amino group (-NH2). The positions of the other substituents are then indicated by numbers, with the carbon atom attached to the amino group being C1. Consequently, the bromine atom is at position 4, and the two methyl groups are at positions 2 and 3.

In addition to its systematic IUPAC name, this compound is known by several synonyms, which are frequently encountered in chemical literature and commercial supplier catalogs. Understanding these synonyms is essential for conducting thorough literature searches and sourcing materials.

| Identifier Type | Identifier |

| IUPAC Name | This compound[1] |

| CAS Number | 22364-25-6[1][2] |

| Synonym | 4-Bromo-2,3-xylidine[1] |

| Synonym | 4-bromo-2,3-dimethylbenzenamine[1] |

| Synonym | (4-Bromo-2,3-dimethylphenyl)amine[1] |

| Synonym | Benzenamine, 4-bromo-2,3-dimethyl-[1] |

Logical Relationship in Nomenclature

The following diagram illustrates the logical derivation of the IUPAC name based on the chemical structure.

References

Spectroscopic Profile of 4-Bromo-2,3-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-Bromo-2,3-dimethylaniline, a key intermediate in various synthetic applications. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| Data not publicly available | Aromatic H |

| Data not publicly available | -NH₂ |

| Data not publicly available | -CH₃ |

| Data not publicly available | -CH₃ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not publicly available | Strong, Broad | N-H Stretch (Aniline) |

| Data not publicly available | Medium-Strong | C-H Stretch (Aromatic) |

| Data not publicly available | Medium | C-H Stretch (Aliphatic, -CH₃) |

| Data not publicly available | Strong | C=C Stretch (Aromatic Ring) |

| Data not publicly available | Medium | N-H Bend |

| Data not publicly available | Strong | C-N Stretch |

| Data not publicly available | Medium-Strong | C-Br Stretch |

Note: While a vapor phase IR spectrum is noted to exist, specific peak data is not publicly available.[1] The assignments are based on characteristic functional group absorptions.

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 200/202 | Data not publicly available | [M]⁺ (Molecular Ion) |

| Data not publicly available | Data not publicly available | [M-CH₃]⁺ |

| Data not publicly available | Data not publicly available | [M-Br]⁺ |

Note: A GC-MS spectrum is available for this compound, though detailed fragmentation data is not provided in public sources.[1] The presence of bromine will result in a characteristic M/M+2 isotopic pattern for the molecular ion and bromine-containing fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of this compound with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the sample in a volatile solvent.

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Data Acquisition: Place the prepared sample in the beam path of an FT-IR spectrometer and acquire the spectrum over the range of approximately 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via a Gas Chromatography (GC) system for separation and purification.

-

Ionization: Utilize Electron Impact (EI) ionization. In this method, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is plotted as a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.

References

solubility of 4-Bromo-2,3-dimethylaniline in organic solvents

An In-depth Technical Guide on the Solubility of 4-Bromo-2,3-dimethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility predictions based on the behavior of analogous compounds, alongside detailed experimental protocols for precise quantitative determination.

Introduction to this compound

This compound (CAS No: 22364-25-6) is a brominated aromatic amine with the molecular formula C₈H₁₀BrN.[1][2] Its structure, featuring a benzene ring substituted with a bromine atom, an amino group, and two methyl groups, dictates its physicochemical properties, including solubility.[3] This compound serves as a crucial intermediate in various organic synthesis applications, including the development of polymers and organometallic compounds.[3] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.

Predicted Solubility Profile

Based on the general principles of solubility ("like dissolves like") and data from structurally similar compounds such as 4-bromoaniline and other halogenated anilines, a qualitative solubility profile for this compound can be predicted.[4][5] The presence of the nonpolar aromatic ring and methyl groups, combined with the polar amino group and the bromine atom, allows for a range of interactions with different types of organic solvents.

Halogenated anilines are generally soluble in a variety of organic solvents.[4] This is attributed to the nonpolar, aromatic nature of the benzene ring and the ability of the halogen atoms to participate in van der Waals interactions.[4] The amino group can form hydrogen bonds with protic solvents, though the large hydrophobic portion of the molecule may limit high solubility in some cases.[4] For instance, 4-bromoaniline is highly soluble in organic solvents like ethanol, ether, and chloroform.[6][7][8]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Soluble | The nonpolar aromatic ring and methyl groups will interact favorably with nonpolar solvents through London dispersion forces.[4] |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds of the aniline derivative.[4] |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The amine group can form hydrogen bonds with protic solvents. However, the large hydrophobic portion of the molecule may limit very high solubility.[4] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound in an organic solvent.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology: Isothermal Saturation Method

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/100mL.

-

Safety Precautions:

-

Handle this compound and organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the solvents used for specific handling and disposal instructions.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

References

- 1. This compound | C8H10BrN | CID 23436909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 22364-25-6 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.ws [chem.ws]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. CAS 106-40-1: 4-Bromoaniline | CymitQuimica [cymitquimica.com]

- 8. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

Technical Guide: Stability and Storage of 4-Bromo-2,3-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage conditions for 4-Bromo-2,3-dimethylaniline (CAS No. 22364-25-6). Understanding the chemical stability and proper handling of this compound is critical for ensuring its integrity in research and development applications, particularly in the synthesis of pharmaceuticals and other complex organic molecules.

Chemical and Physical Properties

This compound is a substituted aniline with the molecular formula C₈H₁₀BrN and a molecular weight of approximately 200.08 g/mol .[1] A summary of its key physical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol [1] |

| Appearance | Solid |

| Melting Point | 52 - 54 °C |

| Boiling Point | 264 °C |

| Flash Point | 114.4 °C[2] |

Stability Profile

This compound is generally stable under standard ambient conditions (room temperature). However, like many aniline derivatives, it is susceptible to degradation under certain conditions.

Light Sensitivity: Exposure to light should be avoided.[4] Anilines, in general, can be susceptible to discoloration (turning yellow or brown) upon prolonged exposure to light and air due to oxidation.[5]

Hygroscopicity: While specific data on the hygroscopicity of this compound is not available, it is recommended to store it in a dry environment.

Reactivity: The compound is known to have violent reactions with strong oxidizing agents. It is also incompatible with strong acids and strong bases.[3]

A summary of the stability and incompatibility data is presented in the table below.

| Parameter | Observation | Source |

| Chemical Stability | Stable under normal conditions. | [3] |

| Light Sensitivity | Protect from light. | [4] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [3] |

| Hazardous Reactions | Violent reactions possible with strong oxidizing agents. No hazardous polymerization is expected. | [3] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides. | [3] |

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

-

Container: Keep the container tightly closed.[2]

-

Atmosphere: Store in a dry and well-ventilated place.[2]

-

Temperature: For long-term storage, refrigeration at 4°C is recommended.[4]

-

Light: Protect from light.[4]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively studied, potential degradation can be inferred from the general chemical behavior of substituted anilines.

Oxidation: The primary degradation pathway for anilines is oxidation, which can be initiated by exposure to air and light. This can lead to the formation of colored impurities. The amino group is susceptible to oxidation, potentially forming nitroso, nitro, and polymeric species.

Halogenation/Dehalogenation: Although less common under normal storage conditions, reactions involving the bromine substituent are possible under certain chemical environments.

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound, adapted from procedures for similar compounds.[5]

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

-

Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

-

Accurately weigh a small sample (5-10 mg) of this compound into a TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal decomposition.

Workflow for Thermal Stability Analysis

Caption: Workflow for assessing thermal stability using TGA.

Photostability Analysis

Objective: To evaluate the stability of this compound under UV irradiation.

Methodology:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Transfer aliquots of the solution into quartz cuvettes.

-

Prepare a control sample by wrapping a cuvette in aluminum foil to protect it from light.

-

Place the samples in a photostability chamber equipped with a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm).

-

At predetermined time intervals, withdraw aliquots from each sample (including the control).

-

Analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, to determine the concentration of the parent compound and the formation of any degradation products.

-

Plot the concentration of this compound as a function of exposure time to determine the rate of degradation.

Workflow for Photostability Analysis

Caption: Workflow for assessing photostability.

Safety Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or under a fume hood.[2] In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should consult the SDS for this compound from their supplier for complete safety and handling information.

References

Technical Guide: 4-Bromo-2,3-dimethylaniline for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,3-dimethylaniline, a key chemical intermediate. It includes information on commercial suppliers, physicochemical properties, and detailed experimental protocols for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and pharmaceutical development.

Commercial Suppliers

This compound is available from a variety of chemical suppliers. The following table lists several commercial sources for this compound. Purity and available quantities may vary by supplier.

| Supplier | Website | Purity |

| Sigma-Aldrich | --INVALID-LINK-- | 98%[1] |

| ChemScene | --INVALID-LINK-- | ≥98%[2] |

| Manchester Organics | --INVALID-LINK-- | Information available upon request[3] |

| BenchChem | --INVALID-LINK-- | Information available upon request[4] |

| Ambeed, Inc. | --INVALID-LINK-- | 98%[1] |

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its appropriate handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 22364-25-6 | [1][2][3] |

| Molecular Formula | C₈H₁₀BrN | [2][5] |

| Molecular Weight | 200.08 g/mol | [2][5] |

| Physical Form | Solid or liquid | [1] |

| Purity | ≥98% | [1][2] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |

| InChI Key | YOBPAGXZBSWOHP-UHFFFAOYSA-N | [1][5] |

| SMILES | CC1=C(C=CC(=C1C)Br)N | [5] |

Synthesis of this compound: An Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the bromination of 2,3-dimethylaniline. This method is adapted from established procedures for the selective bromination of substituted anilines.

Reaction:

Materials:

-

2,3-dimethylaniline

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3-dimethylaniline (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF). Place the flask in an ice bath and begin stirring.

-

Bromination: Dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred solution of 2,3-dimethylaniline over a period of 30-60 minutes, ensuring the temperature remains between 0-5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then with brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of two key functional groups: the bromo group, which can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and the amino group, which can be readily acylated, alkylated, or otherwise modified.

While not typically a pharmacologically active compound itself, it is a crucial intermediate for the synthesis of a range of target molecules with potential therapeutic applications. Its structural motif is found in compounds investigated for various biological activities.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only outdoors or in a well-ventilated area.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

Hazard Statements:

References

- 1. 4-Bromo-N,N-dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 4. 4-Bromo-3,5-dimethylaniline synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

safety and handling precautions for 4-Bromo-2,3-dimethylaniline

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-2,3-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to this compound (CAS No. 22364-25-6). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is an irritant to the skin, eyes, and respiratory system.[1]

Table 1: GHS Hazard Classification

| Category | Classification | Hazard Statement |

|---|---|---|

| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

The Globally Harmonized System (GHS) designates the Exclamation Mark pictogram for this chemical, with the signal word "Warning" .[1]

Precautionary Measures

A systematic approach to handling, storage, and disposal is essential to minimize risk. The following precautionary statements outline the required safety measures.

Table 2: GHS Precautionary Statements

| Type | Code | Statement |

|---|---|---|

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash hands and exposed skin thoroughly after handling.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[1] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P319 | Get medical help if you feel unwell.[1] | |

| P332 + P317 | If skin irritation occurs: Get medical help.[1] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[1] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[1] |

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of exposure. The following workflow outlines the necessary steps.

Caption: First Aid Response Workflow for this compound Exposure.

Detailed First Aid Protocols

-

Inhalation: Move the victim to an area with fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, avoiding mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor if irritation develops or persists.[1]

-

Eye Contact: Flush eyes with pure water for a minimum of 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[1]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or a Poison Control Center immediately.[1]

Handling and Storage Protocols

Safe Handling

Proper handling techniques are essential to prevent exposure.

-

Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.0.[1]

-

Hygiene Practices: Avoid contact with skin and eyes. Do not breathe dust or aerosols. Wash hands thoroughly after handling. Prevent fire caused by electrostatic discharge. Use non-sparking tools.[1]

Storage Conditions

-

Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1]

-

Security: The storage area should be locked to restrict access.[1]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and metals.

Personal Protective Equipment (PPE)

The selection and use of PPE are critical for preventing exposure. The following diagram illustrates the required PPE based on the handling procedure.

Caption: Personal Protective Equipment (PPE) for Handling this compound.

-

Eye/Face Protection: Wear tightly fitting safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]

-

Skin Protection: Handle with chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the EN 374 standard. Wear impervious, flame-resistant clothing and a lab coat.[1]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Accidental Release and Firefighting

Spill Response Protocol

In the event of a spill, a coordinated response is necessary to contain and clean the material safely.

Caption: Step-by-step protocol for managing a this compound spill.

-

Personal Precautions: Avoid dust formation and contact with the material. Use the prescribed personal protective equipment. Ensure adequate ventilation and remove all ignition sources.[1]

-

Environmental Precautions: Prevent the chemical from entering drains or the environment.[1]

-

Containment and Cleanup: Use spark-proof tools and explosion-proof equipment. Collect the material and place it in suitable, closed containers for disposal.[1]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[1]

-

Specific Hazards: No specific data is available, but combustion may produce hazardous gases.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties is fundamental to the safe handling of this compound.

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀BrN[1] |

| Molecular Weight | 200.08 g/mol [1] |

| CAS Number | 22364-25-6[1] |

| Flash Point | 114.4 °C[1] |

| Auto-ignition Temperature | No data available[1] |

| pH | No data available[1] |

| Decomposition Temperature | No data available[1] |

| Kinematic Viscosity | No data available[1] |

Disclaimer: This guide is intended for informational purposes for trained professionals. It is not a substitute for a comprehensive risk assessment. Always refer to the most current Safety Data Sheet (SDS) before handling any chemical.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Bromo-2,3-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-dimethylaniline is a key aromatic intermediate whose structural features—a reactive bromine atom and a nucleophilic amino group, influenced by the electronic and steric effects of two methyl substituents—make it a versatile building block in organic synthesis. Its application is particularly significant in the development of novel pharmaceutical agents and functional materials. The bromine atom at the 4-position is susceptible to displacement by various nucleophiles through transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This document provides detailed application notes and experimental protocols for the key nucleophilic substitution reactions of this compound, focusing on methodologies relevant to drug discovery and development.

Synthesis of this compound

A common route for the synthesis of this compound involves the selective bromination of 2,3-dimethylaniline.

Experimental Protocol: Bromination of 2,3-dimethylaniline[1]

-

Dissolution: Dissolve 3 g of 2,3-dimethylaniline in 10 mL of dimethylformamide (DMF).

-

Addition of Brominating Agent: In a separate flask, dissolve 4.4 g of N-bromosuccinimide (NBS) in 5 mL of DMF. Add this solution dropwise to the 2,3-dimethylaniline solution.

-

Reaction: Stir the resulting mixture at room temperature for approximately 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, extract the product with ethyl acetate. Wash the organic layer with water and saturated brine, then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent by evaporation. Purify the crude product by column chromatography on silica gel using a 10% ethyl acetate/petroleum ether eluent system. This procedure is reported to yield approximately 4.6 g of this compound (82% yield).[1]

Key Nucleophilic Substitution Reactions and Protocols

The primary nucleophilic substitution reactions involving this compound are palladium-catalyzed Buchwald-Hartwig amination (C-N coupling), copper-catalyzed Ullmann condensation (C-O coupling), and palladium-catalyzed C-S coupling.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl amines from aryl halides. This reaction is crucial for constructing the diarylamine scaffolds present in many biologically active molecules.

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

-

Addition of Reagents: To the tube, add the base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 equivalents), this compound (1.0 equivalent), and the desired primary or secondary amine (1.1-1.2 equivalents).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane as the solvent.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with an organic solvent and filter through celite. Concentrate the filtrate and purify the residue by column chromatography.

| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromo-3-methylaniline | Pyrazine-2-carboxamide | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 110 | 12 | 83 |

| 2 | 4-Bromotoluene | Aniline | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | NaOtBu (1.4) | Toluene | 80 | 4 | 98 |

| 3 | 1-Bromo-2,4-dimethylbenzene | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 18 | 95 |

This table presents representative data for Buchwald-Hartwig amination of various substituted bromoanilines to provide an expected range of reaction parameters and yields.

C-O Bond Formation: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers, a structural motif found in numerous natural products and pharmaceuticals.

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the desired phenol (1.2-1.5 equivalents), a copper catalyst (e.g., CuI or CuO nanoparticles, 5-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

-

Ligand Addition (Optional): In many modern Ullmann reactions, the addition of a ligand such as 1,10-phenanthroline or N,N-dimethylglycine can significantly improve the reaction rate and yield.

-

Solvent and Reaction Conditions: Add a high-boiling polar solvent such as DMF, DMSO, or pyridine. Heat the mixture to 100-150 °C and stir until the reaction is complete.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by column chromatography.

| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodotoluene | Phenol | CuI (10) | K₂CO₃ (2) | Pyridine | 120 | 24 | 85 |

| 2 | 4-Bromobenzonitrile | 4-Methoxyphenol | Cu₂O (5) | Cs₂CO₃ (2) | DMF | 130 | 18 | 92 |

| 3 | 1-Bromo-4-nitrobenzene | 2,6-Dimethylphenol | CuI (10) | K₃PO₄ (2) | Dioxane | 110 | 12 | 88 |

This table provides representative data for Ullmann-type reactions with various aryl halides, illustrating typical conditions and outcomes.

C-S Bond Formation: Palladium-Catalyzed Thioetherification

The palladium-catalyzed coupling of aryl halides with thiols is an efficient method for the synthesis of aryl thioethers, which are important in medicinal chemistry and materials science.

-

Reaction Setup: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., Xantphos or DPEPhos, 4-10 mol%) to a reaction flask.

-

Addition of Reagents: Add the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equivalents), this compound (1.0 equivalent), and the thiol (1.2 equivalents).

-

Solvent and Reaction Conditions: Add an anhydrous solvent such as toluene or dioxane. Heat the mixture to 80-120 °C and monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute it with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate it, and purify the product by column chromatography.

| Entry | Aryl Bromide | Thiol | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Thiophenol | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 16 | 91 |

| 2 | 4-Bromoanisole | 4-Methylthiophenol | Pd(OAc)₂ (3) | DPEPhos (6) | K₃PO₄ (2) | Toluene | 100 | 12 | 87 |

| 3 | 1-Bromo-4-fluorobenzene | Benzyl mercaptan | PdCl₂(dppf) (5) | NaOtBu (1.5) | THF | 80 | 8 | 93 |

This table illustrates typical conditions and yields for the palladium-catalyzed C-S coupling of various aryl bromides.

Applications in Drug Development

Derivatives of substituted anilines, including those accessible from this compound, are prevalent in pharmacologically active compounds. For instance, the 2,3-dimethylaniline moiety is a core component of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID).[2] Furthermore, various substituted aniline derivatives have been investigated for their potential as anticancer, antibacterial, and anti-inflammatory agents.

Recent studies have shown that pyrazine carboxamide derivatives synthesized from 4-bromo-3-methylaniline exhibit antibacterial activity against extensively drug-resistant Salmonella Typhi and act as alkaline phosphatase inhibitors.[3] Thiazole derivatives of substituted anilines have been identified as promising scaffolds for the development of novel anticancer candidates.[4] These findings underscore the importance of this compound as a versatile starting material for the synthesis of new therapeutic agents.

Visualizations

Caption: General workflow for the synthesis and functionalization of this compound.

References

Application Notes and Protocols: Oxidation Reactions Involving 4-Bromo-2,3-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information concerning oxidation reactions of 4-Bromo-2,3-dimethylaniline. This document is intended to serve as a comprehensive resource for the synthesis, characterization, and potential applications of its oxidized derivatives in research and development.

Synthesis of Azo Dyes from this compound

Azo dyes are a prominent class of organic compounds characterized by the presence of a diazene functional group (R-N=N-R'). The synthesis of azo dyes from this compound involves a two-step diazotization and coupling reaction. This process allows for the creation of a diverse range of colored compounds with potential applications as biological stains, indicators, and therapeutic agents.[1]

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol details the synthesis of an azo dye using this compound as the diazo component and β-naphthol as the coupling component.

Materials:

| Reagent/Solvent | Grade | Supplier |

| This compound | ≥98% | Sigma-Aldrich |

| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific |

| Hydrochloric Acid (HCl), concentrated | ACS Reagent | VWR |

| β-Naphthol | ≥99% | Alfa Aesar |

| Sodium Hydroxide (NaOH) | ACS Reagent | EMD Millipore |

| Ethanol | 95% | Decon Labs |

| Deionized Water | - | - |

| Ice | - | - |

Equipment:

| Equipment | Description |

| Magnetic Stirrer with Stir Bar | |

| Beakers (100 mL, 250 mL) | |

| Erlenmeyer Flask (250 mL) | |

| Graduated Cylinders (10 mL, 50 mL) | |

| Büchner Funnel and Filter Flask | |

| Whatman No. 1 Filter Paper | |

| pH paper or pH meter | |

| Melting Point Apparatus | |

| UV-Vis Spectrophotometer | |

| FT-IR Spectrometer |

Procedure:

Part 1: Diazotization of this compound

-

In a 100 mL beaker, dissolve 1.0 g (5.0 mmol) of this compound in 10 mL of 3M hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate 50 mL beaker, dissolve 0.38 g (5.5 mmol) of sodium nitrite in 5 mL of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline solution. Maintain the temperature between 0-5 °C throughout the addition.

-

After the complete addition of sodium nitrite, continue stirring the solution for an additional 15 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Part 2: Azo Coupling with β-Naphthol

-

In a 250 mL beaker, dissolve 0.72 g (5.0 mmol) of β-naphthol in 20 mL of 10% (w/v) sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly, and with continuous stirring, add the cold diazonium salt solution from Part 1 to the alkaline β-naphthol solution. A colored precipitate should form immediately.

-

Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 10% sodium hydroxide solution as needed.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

-

Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water until the filtrate is neutral.

-

Dry the crude dye in a desiccator or a vacuum oven at 50-60 °C.

-

The dye can be further purified by recrystallization from a suitable solvent, such as ethanol.

Expected Quantitative Data (Representative):

| Parameter | Expected Value |

| Yield | 75-85% |

| Melting Point | 185-190 °C |

| λmax (in Ethanol) | 480-490 nm |

| Molar Absorptivity (ε) | ~25,000 L mol⁻¹ cm⁻¹ |

Characterization Data (Representative):

-

FT-IR (KBr, cm⁻¹): 3400-3500 (O-H stretch, if present), 3050-3100 (aromatic C-H stretch), 1580-1600 (C=C stretch), 1450-1500 (N=N stretch), 1200-1300 (C-O stretch), 800-850 (para-substituted C-H bend).

-

¹H NMR (CDCl₃, δ ppm): 6.5-8.5 (aromatic protons), 2.1-2.4 (methyl protons).

Azo Dye Synthesis Workflow

Caption: Workflow for the synthesis of an azo dye.

Oxidation to Quinones

Experimental Protocol: Oxidation to 4-Bromo-2,3-dimethyl-p-benzoquinone (Hypothetical)

This protocol is a representative method and would require optimization for the specific substrate.

Materials:

| Reagent/Solvent | Grade | Supplier |

| This compound | ≥98% | Sigma-Aldrich |

| Potassium Dichromate (K₂Cr₂O₇) | ACS Reagent | Fisher Scientific |

| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent | VWR |

| Diethyl Ether | ACS Reagent | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Alfa Aesar |

| Deionized Water | - | - |

Equipment:

| Equipment | Description |

| Round-bottom flask (250 mL) | |

| Reflux condenser | |

| Heating mantle | |

| Separatory funnel (500 mL) | |

| Rotary evaporator | |

| Beakers and Graduated Cylinders |

Procedure:

-

In a 250 mL round-bottom flask, prepare a solution of 1.0 g (5.0 mmol) of this compound in 50 mL of 20% aqueous sulfuric acid.

-

In a separate beaker, prepare a solution of 2.0 g (6.8 mmol) of potassium dichromate in 30 mL of deionized water.

-

Slowly add the potassium dichromate solution to the aniline solution with vigorous stirring.

-

Attach a reflux condenser and heat the reaction mixture to 60-70 °C for 2-3 hours. The color of the solution is expected to change.

-

Cool the reaction mixture to room temperature and extract the product with three 50 mL portions of diethyl ether.

-